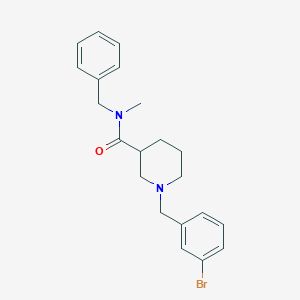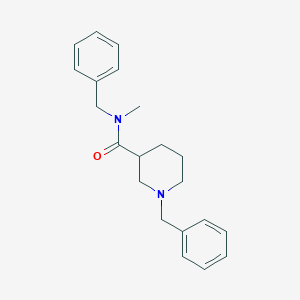
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that acts as a potent agonist of the cannabinoid receptors in the brain and has been used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole acts as a potent agonist of the cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and inflammation. 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neurodegeneration. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole in lab experiments. It has been shown to have significant side effects in animal models, including changes in behavior and cognition. It is also a psychoactive substance, which raises ethical concerns about its use in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole. One area of interest is its potential use in the treatment of anxiety, depression, and addiction. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, there is a need for further research on the safety and side effects of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, particularly in human subjects. This will be important for determining its potential therapeutic applications and for addressing ethical concerns about its use in research.
Métodos De Síntesis
The synthesis of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole involves the reaction of 4-chloro-3-methylphenol with 2-bromoethylamine hydrobromide to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole.
Aplicaciones Científicas De Investigación
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
Nombre del producto |
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole |
|---|---|
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
1-[2-(4-chloro-3-methylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C16H15ClN2O/c1-12-10-14(6-7-15(12)17)20-9-8-19-16-5-3-2-4-13(16)11-18-19/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
XBGAEFBLQLRAAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)


![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)






![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)